[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
Description
[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol is a chiral spirocyclic compound featuring a fused 1,4-dioxane and azetidine ring system. Its structure includes a hydroxylmethyl group at the 8R position, conferring unique stereochemical and physicochemical properties. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral building blocks in drug discovery .
Properties
IUPAC Name |
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-4-6-3-7(5-8-6)10-1-2-11-7/h6,8-9H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHAUHCKJCDDM-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(NC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(O1)C[C@@H](NC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the spirocyclic ring or the methanol group.
Substitution: The hydrogen atoms on the methanol group or the spirocyclic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The presence of oxygen and nitrogen atoms in the ring system can also facilitate hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
{1,4-Dioxaspiro[4.4]nonan-2-yl}methanol (CAS 19837-64-0)
- Structural Differences : Lacks the 7-aza substitution and has a hydroxyl group at the 2-position instead of the 8R position.
- Molecular Formula: C₈H₁₄O₃ (vs. C₇H₁₃NO₃ for the target compound).
- Key Properties :
1,4-Dioxa-7-azaspiro[4.4]nonane (CAS 176-33-0)
- Structural Differences : Lacks the hydroxymethyl group at the 8R position.
- Molecular Formula: C₆H₁₁NO₂.
- Key Properties :
(8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid (CAS 83552-44-7)
- Structural Differences : Replaces oxygen atoms in the dioxane ring with sulfur (dithia) and includes a carboxylic acid group.
- Molecular Formula: C₇H₁₁NO₂S₂.
- Key Properties :
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine (CAS 1862379-72-3)
- Structural Differences : Substitutes the hydroxymethyl group with an ethylamine chain.
- Molecular Formula : C₈H₁₆N₂O₂.
- Key Properties: Higher basicity due to the primary amine (pKa ~9–10).
Physicochemical and Stereochemical Analysis
Stereochemical Considerations
- The 8R configuration in the target compound is critical for its stereoselective interactions. Similar compounds, such as dendalone 3-hydroxybutyrate (8R* configuration), show configuration-dependent bioactivity .
- Theoretical ECD and NMR studies (e.g., as in ) confirm that stereochemical assignments (e.g., 8R vs. 8S) significantly impact spectral properties and biological efficacy .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
